2-Bromo-3-(trifluoromethyl)isonicotinic acid
Overview
Description
2-Bromo-3-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are substituted with a bromine atom and a trifluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethyl)isonicotinic acid typically involves the bromination and trifluoromethylation of isonicotinic acid derivatives. One common method includes the use of 2-trifluoromethyl-3-nitropyridine as a starting material. This compound is subjected to bromination using bromine or a brominating agent under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile, and the reaction mixture is heated and refluxed for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often involving the use of specialized equipment and reaction conditions to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base and under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)isonicotinic acid: Similar in structure but with the trifluoromethyl group at the 5-position instead of the 3-position.
2-(Trifluoromethyl)isonicotinic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-(trifluoromethyl)pyridine: Similar core structure but without the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
2-Bromo-3-(trifluoromethyl)isonicotinic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research applications .
Biological Activity
2-Bromo-3-(trifluoromethyl)isonicotinic acid (CAS Number: 1227579-93-2) is a derivative of isonicotinic acid characterized by the presence of a bromine atom and a trifluoromethyl group at the 2 and 3 positions of the pyridine ring, respectively. This unique structure enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and agrochemicals. This article discusses the biological activities, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₇H₃BrF₃NO₂
- Molecular Weight : 251.00 g/mol
- Structure : The compound features a pyridine ring with specific substitutions that influence its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- The compound has been investigated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli.
- Minimum Inhibitory Concentrations (MICs) have been reported, demonstrating its potential as an antimicrobial agent. For instance, it has shown comparable efficacy to isoniazid against M. tuberculosis with MIC values ranging from 1 to 2 μM .
-
Anticancer Properties :
- Studies have evaluated its cytotoxic effects against multiple cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). The compound demonstrated IC50 values lower than those of standard chemotherapeutics like Doxorubicin, indicating significant anticancer potential .
- The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better cellular uptake and activity against tumors .
-
Enzyme Inhibition :
- The compound interacts with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its mechanism in biological systems.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Binding Affinity : The bromine and trifluoromethyl groups enhance binding affinity to biological targets such as enzymes and receptors, leading to modulation of their activity.
- Cellular Pathways : It influences cellular pathways involved in microbial resistance and cancer cell proliferation.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | CAS Number | MIC (μM) | IC50 (μM) | Activity Type |
---|---|---|---|---|
This compound | 1227579-93-2 | 1–2 | <44.4 | Antimicrobial, Anticancer |
2-Bromo-5-(trifluoromethyl)isonicotinic acid | 1211530-89-0 | Not reported | Not reported | Antimicrobial |
5-(Trifluoromethyl)pyridine-3-carboxylic acid | 131747-40-5 | Not reported | Not reported | Antimicrobial |
Case Studies
- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of various isonicotinic derivatives, including this compound. It was found to possess significant activity against Mycobacterium tuberculosis, with MIC values indicating strong potential for further development as an anti-tuberculosis agent .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that the compound exhibited potent growth inhibition, particularly in lung and colon cancer models. Its mechanism was linked to enhanced apoptosis in cancer cells compared to untreated controls .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWUAUGXIWPVLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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